Ethyl 4-oxooctanoate

Description

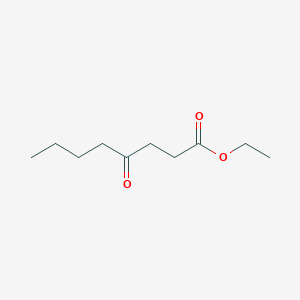

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-3-5-6-9(11)7-8-10(12)13-4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKNPZDWWOFUFHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)CCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10474051 | |

| Record name | ethyl 4-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37174-96-2 | |

| Record name | ethyl 4-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 4-oxooctanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-oxooctanoate is a valuable γ-keto ester that serves as a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its structural motif, featuring both a ketone and an ester functional group, allows for diverse chemical transformations, making it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, designed to equip researchers and drug development professionals with the knowledge to select and execute the most suitable synthesis for their specific needs. This document delves into the mechanistic underpinnings, detailed experimental protocols, and comparative analysis of classical and modern synthetic strategies, including the Acetoacetic Ester Synthesis, Malonic Ester Synthesis, and organometallic routes.

Introduction

The synthesis of γ-keto esters has been a subject of significant interest in organic chemistry due to their utility as precursors for a wide array of molecular architectures, including heterocycles and substituted alkanoic acids. This compound, with its linear eight-carbon chain and centrally located ketone, is a representative example of this important class of molecules. The strategic placement of its functional groups allows for selective manipulations, such as alpha-alkylation, reduction of the ketone, or hydrolysis of the ester, providing access to a diverse range of downstream products.

This guide will explore the following key synthetic routes to this compound:

-

Pathway 1: The Acetoacetic Ester Synthesis - A classic and robust method for the formation of ketones.

-

Pathway 2: The Malonic Ester Synthesis - A versatile route for the preparation of carboxylic acid derivatives.

-

Pathway 3: Organometallic Approaches - Modern and selective methods utilizing Grignard reagents and organocuprates.

Each section will provide a detailed examination of the reaction mechanism, a step-by-step experimental protocol, and a discussion of the advantages and limitations of the respective pathway.

Pathway 1: Acetoacetic Ester Synthesis

The acetoacetic ester synthesis is a cornerstone of carbon-carbon bond formation in organic chemistry.[1][2] This method leverages the acidity of the α-protons of ethyl acetoacetate to form a nucleophilic enolate, which can then be alkylated. Subsequent hydrolysis and decarboxylation of the β-keto ester intermediate yield a ketone. For the synthesis of this compound, the key steps involve the alkylation of ethyl acetoacetate with a butyl halide, followed by ketonic hydrolysis.

Mechanism

The synthesis proceeds through a well-established three-step mechanism:

-

Enolate Formation: A base, typically sodium ethoxide, deprotonates the α-carbon of ethyl acetoacetate, which is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. This results in the formation of a resonance-stabilized enolate.[3]

-

Alkylation: The enolate acts as a nucleophile and attacks an alkyl halide, in this case, a butyl halide (e.g., n-butyl bromide), in an SN2 reaction. This step introduces the butyl group onto the α-carbon, forming ethyl 2-acetylhexanoate.

-

Hydrolysis and Decarboxylation (Ketonic Hydrolysis): The resulting β-keto ester is then subjected to hydrolysis under acidic or basic conditions, followed by heating. This cleaves the ester and the acetyl group, and the resulting β-keto acid readily decarboxylates to yield the final product, this compound.[4]

Experimental Protocol

The following protocol is adapted from a procedure for a similar alkylation of ethyl acetoacetate from Organic Syntheses.[5]

Step 1: Synthesis of Ethyl 2-butylacetoacetate

-

In a round-bottomed flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium metal (1 equivalent) in absolute ethanol to prepare a solution of sodium ethoxide.

-

To this solution, add ethyl acetoacetate (1 equivalent).

-

Heat the mixture to a gentle reflux and add n-butyl bromide (1.1 equivalents) dropwise over a period of approximately two hours.

-

Continue refluxing and stirring until the reaction mixture is neutral to moist litmus paper (typically 6-10 hours).

-

After cooling, decant the solution from the precipitated sodium bromide. Wash the salt with a small amount of absolute ethanol and combine the washings with the main solution.

-

Remove the ethanol by distillation. The crude ethyl n-butylacetoacetate can be used directly in the next step or purified by vacuum distillation.

Step 2: Hydrolysis and Decarboxylation to this compound

-

To the crude ethyl n-butylacetoacetate, add a solution of dilute aqueous acid (e.g., 10% HCl or H₂SO₄).

-

Heat the mixture to reflux for several hours to effect hydrolysis and decarboxylation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by vacuum distillation.

Discussion

Advantages:

-

Reliability and Versatility: The acetoacetic ester synthesis is a well-established and reliable method.[2]

-

Readily Available Starting Materials: Ethyl acetoacetate and butyl halides are common and relatively inexpensive reagents.

Limitations:

-

Potential for Dialkylation: A potential side reaction is the dialkylation of the α-carbon. Using a slight excess of the alkylating agent and carefully controlling the reaction conditions can minimize this.

-

Harsh Conditions: The hydrolysis and decarboxylation step often requires strong acidic or basic conditions and elevated temperatures.

Pathway 2: Malonic Ester Synthesis

The malonic ester synthesis is another classical method for forming carbon-carbon bonds, primarily used for the synthesis of substituted carboxylic acids.[6][7] By choosing the appropriate starting materials and reaction conditions, this pathway can be adapted to produce this compound. The key intermediate is diethyl n-butylmalonate, which is then subjected to a Krapcho decarboxylation.[8][9]

Mechanism

The synthesis involves the following key transformations:

-

Enolate Formation: Similar to the acetoacetic ester synthesis, a base like sodium ethoxide is used to deprotonate the acidic α-carbon of diethyl malonate, forming a stabilized enolate.[10]

-

Alkylation: The enolate attacks an n-butyl halide to form diethyl n-butylmalonate.[11]

-

Partial Hydrolysis and Decarboxylation (Krapcho Reaction): The Krapcho decarboxylation is a specific method for the dealkoxycarbonylation of malonic esters.[12][13] Heating the dialkyl malonate in a polar aprotic solvent (like DMSO) with a salt (like NaCl) and a small amount of water results in the selective removal of one of the ester groups and decarboxylation to yield the final product.

Experimental Protocol

The following protocol is based on a patented procedure for the synthesis of a similar compound.[8]

Step 1: Synthesis of Diethyl n-butylmalonate

-

Prepare a solution of sodium ethoxide by reacting sodium metal with absolute ethanol.

-

Add diethyl malonate to the sodium ethoxide solution to form the sodium salt of diethyl malonate.

-

Add n-butyl bromide to the reaction mixture and heat to reflux to effect the alkylation.

-

After the reaction is complete, cool the mixture, filter off the sodium bromide, and remove the ethanol by distillation.

-

The crude diethyl n-butylmalonate can be purified by vacuum distillation. A patent for this process reports a yield of 76.44% with a purity of 99.56%.[11]

Step 2: Krapcho Decarboxylation to this compound

-

In a round-bottomed flask, combine diethyl n-butylmalonate, sodium chloride, water, and N,N-dimethylacetamide (DMAc) or dimethyl sulfoxide (DMSO).

-

Heat the mixture to reflux (around 140-160 °C) and stir for several hours.

-

Monitor the reaction progress by TLC or GC.

-

After completion, cool the reaction mixture and add water and a hydrocarbon solvent (e.g., hexane).

-

Separate the organic layer, wash with water, and then concentrate under reduced pressure to remove the solvent.

-

Purify the resulting this compound by vacuum distillation. A similar reaction in a patent reported a yield of 96.9%.[8]

Discussion

Advantages:

-

High Yields: The Krapcho decarboxylation step is often very efficient and provides high yields.[8]

-

Milder Decarboxylation: The Krapcho reaction avoids the use of strong acids or bases for the decarboxylation step.[14]

Limitations:

-

Multi-step Process: This pathway involves several distinct steps.

-

Potential for Dialkylation: As with the acetoacetic ester synthesis, dialkylation of the malonic ester can be a side reaction.[10]

Pathway 3: Organometallic Approaches

Modern synthetic chemistry offers more direct and often more selective routes to γ-keto esters using organometallic reagents. Two prominent examples are the use of Grignard reagents with succinic acid derivatives and the conjugate addition of organocuprates.

Grignard Reagent Pathway

This approach involves the reaction of a Grignard reagent, such as butylmagnesium bromide, with a suitable succinic acid derivative like ethyl succinyl chloride.

Mechanism:

The Grignard reagent, a strong nucleophile, attacks the electrophilic carbonyl carbon of the acid chloride. The initial tetrahedral intermediate collapses, expelling the chloride leaving group to form the ketone. The less reactive ester group is generally not attacked by the Grignard reagent under controlled conditions.

Hypothetical Protocol:

-

Prepare a solution of butylmagnesium bromide from n-butyl bromide and magnesium turnings in anhydrous diethyl ether.

-

In a separate flask, dissolve ethyl succinyl chloride in anhydrous diethyl ether and cool the solution in an ice-salt bath.

-

Slowly add the Grignard reagent to the solution of ethyl succinyl chloride with vigorous stirring, maintaining a low temperature.

-

After the addition is complete, allow the reaction to stir at a low temperature for a period of time.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Separate the ethereal layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

After filtration and removal of the solvent, purify the this compound by vacuum distillation.

Organocuprate Conjugate Addition

Organocuprates, also known as Gilman reagents, are excellent nucleophiles for 1,4-conjugate addition to α,β-unsaturated carbonyl compounds.[15] The synthesis of this compound can be achieved by the conjugate addition of a butylcuprate to an appropriate α,β-unsaturated ester like ethyl acrylate.

Mechanism:

-

Formation of the Organocuprate: A lithium dibutylcuprate is prepared by reacting two equivalents of butyllithium with one equivalent of copper(I) iodide in an ethereal solvent at low temperature.

-

Conjugate Addition: The organocuprate adds to the β-carbon of the α,β-unsaturated ester, forming an enolate intermediate.

-

Protonation: The enolate is then protonated during the workup to give the final product.

Hypothetical Protocol:

-

In a flame-dried flask under an inert atmosphere, prepare a solution of butyllithium in hexane.

-

In a separate flask, suspend copper(I) iodide in anhydrous diethyl ether and cool to a low temperature (e.g., -78 °C).

-

Slowly add the butyllithium solution to the copper(I) iodide suspension to form the lithium dibutylcuprate.

-

To this cuprate solution, add ethyl acrylate dropwise at low temperature.

-

Allow the reaction to stir at the low temperature for a specified time.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether, wash the organic layer, and dry it.

-

Purify the this compound by vacuum distillation.

Discussion of Organometallic Routes

Advantages:

-

High Selectivity: Organocuprate additions are highly selective for 1,4-addition, minimizing side reactions.[15]

-

Directness: These routes can be more direct than the classical multi-step syntheses.

Limitations:

-

Air and Moisture Sensitivity: Organometallic reagents are highly sensitive to air and moisture, requiring anhydrous and inert atmosphere techniques.

-

Stoichiometric Reagents: These methods often require stoichiometric amounts of the organometallic reagents.

Comparative Analysis of Synthesis Pathways

| Pathway | Starting Materials | Key Intermediates | Advantages | Disadvantages | Typical Yields |

| Acetoacetic Ester Synthesis | Ethyl acetoacetate, n-butyl bromide | Ethyl 2-butylacetoacetate | Reliable, well-established, uses common reagents.[2] | Potential for dialkylation, harsh hydrolysis conditions. | Moderate to Good (can be optimized) |

| Malonic Ester Synthesis | Diethyl malonate, n-butyl bromide | Diethyl n-butylmalonate | High yields in the Krapcho step, milder decarboxylation.[8] | Multi-step, potential for dialkylation.[10] | Good to Excellent (reported up to 96.9% for a similar Krapcho step)[8] |

| Grignard Reagent Pathway | n-butyl bromide, ethyl succinyl chloride | - | Direct, potentially fewer steps. | Requires careful temperature control to avoid over-addition. | Variable |

| Organocuprate Conjugate Addition | n-butyl bromide, ethyl acrylate, CuI | Lithium dibutylcuprate | High selectivity for 1,4-addition.[15] | Requires anhydrous and inert conditions, sensitive reagents. | Good to Excellent |

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic signals for the ethyl ester group (a triplet and a quartet), the protons alpha to the carbonyls, and the aliphatic chain.

-

¹³C NMR will show distinct peaks for the ester and ketone carbonyl carbons, the carbons of the ethyl group, and the carbons of the octanoate backbone.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands for the C=O stretching vibrations of the ketone (around 1715 cm⁻¹) and the ester (around 1740 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound and can provide fragmentation patterns useful for structural elucidation.

Conclusion

The synthesis of this compound can be accomplished through a variety of synthetic pathways, each with its own set of advantages and challenges. The classical acetoacetic and malonic ester syntheses remain robust and reliable methods, particularly for large-scale preparations where cost and simplicity are key considerations. Modern organometallic routes, while requiring more stringent reaction conditions, offer enhanced selectivity and can be more direct. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including scale, desired purity, available equipment, and economic factors. This guide provides the foundational knowledge for making an informed decision and for the successful synthesis of this valuable chemical intermediate.

References

-

Acetoacetic Ester Synthesis Reaction Mechanism | Video Summary and Q&A - Glasp. (2018, May 11). Retrieved from [Link]

-

Ethyl acetoacetate | Synthesis, Reactions, Esterification - Britannica. Retrieved from [Link]

- CN105646217A - Preparation method of diethyl n-butylmalonate - Google Patents.

-

ETHYL n-BUTYLACETOACETATE - Organic Syntheses Procedure. Retrieved from [Link]

-

Synthesis and Radical Copolymerization of Ethyl Acrylate and Butyl Acrylate with N-[4-N'-(Phenylamino-carbonyl) phenyl] maleimide - ResearchGate. (2025, August 9). Retrieved from [Link]

-

Acetoacetic Ester Synthesis - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

-

Acetoacetic Ester Synthesis - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2012, August 5). Retrieved from [Link]

- US20170267625A1 - Method for producing ethyl 4-methyloctanoate - Google Patents.

-

Acetoacetic Ester Synthesis | OpenOChem Learn. Retrieved from [Link]

-

Ch21: Acetoacetic esters - University of Calgary. Retrieved from [Link]

-

(PDF) Advances in the Krapcho Decarboxylation - ResearchGate. (2011, February 10). Retrieved from [Link]

-

The Malonic Ester and Acetoacetic Ester Synthesis - Master Organic Chemistry. (2025, June 5). Retrieved from [Link]

-

THE REACTION OF ETHYLENE OXIDE WITH VARIOUS GRIGNARD REAGENTS by Albert Henry Agett. Retrieved from [Link]

-

Cyanogen Chloride with Organomagnesium Compounds - UNI ScholarWorks. Retrieved from [Link]

-

Development of Conjugate Addition of Lithium Dialkylcuprates to Thiochromones: Synthesis of 2-Alkylthiochroman-4-ones and Additional Synthetic Applications - PubMed Central. Retrieved from [Link]

-

21.10: Malonic Ester Synthesis - Chemistry LibreTexts. (2020, August 26). Retrieved from [Link]

-

RAFT Synthesis and Characterization of Poly(Butyl-co-2-(N,N-Dimethylamino)Ethyl Acrylates)-block-Poly(Polyethylene Glycol Monomethyl Ether Acrylate) as a Photosensitizer Carrier for Photodynamic Therapy - MDPI. (2023, June 5). Retrieved from [Link]

-

Malonic Ester Synthesis: Steps, Mechanism, and Examples - Patsnap Eureka. (2025, March 28). Retrieved from [Link]

-

Ethyl 3-oxooctanoate | C10H18O3 | CID 4593087 - PubChem - NIH. Retrieved from [Link]

-

Recent synthetic applications of the dealkoxycarbonylation reaction. Part 1. Dealkoxycarbonylations of malonate esters - Semantic Scholar. Retrieved from [Link]

-

Michael addition kinetics of ethyl acetoacetate and 2-ethylhexyl acrylate in ionic liquids | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

-

Malonic ester synthesis - Wikipedia. Retrieved from [Link]

-

Advances in the Krapcho Decarboxylation - Scite.ai. Retrieved from [Link]

-

Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate - Doc Brown's Chemistry. Retrieved from [Link]

-

The Krapcho Dealkoxycarbonylation Reaction of Esters with α-Electron-Withdrawing Substituents | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]

-

Ethyl 3 oxo 2 4 diphenylbutanoate - mzCloud. (2017, September 5). Retrieved from [Link]

-

Malonic ester synthesis, mechanism and application - Chemistry Notes. (2022, January 31). Retrieved from [Link]

-

infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

-

Mthis compound | C9H16O3 | CID 10855959 - PubChem - NIH. Retrieved from [Link]

Visualizations

Diagrams of Synthetic Pathways

Caption: Mechanism of the Acetoacetic Ester Synthesis.

Caption: Mechanism of the Malonic Ester Synthesis.

Sources

- 1. glasp.co [glasp.co]

- 2. Ethyl acetoacetate | Synthesis, Reactions, Esterification | Britannica [britannica.com]

- 3. Acetoacetic Ester Synthesis | OpenOChem Learn [learn.openochem.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]

- 8. US20170267625A1 - Method for producing ethyl 4-methyloctanoate - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 11. CN105646217A - Preparation method of diethyl n-butylmalonate - Google Patents [patents.google.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. scite.ai [scite.ai]

- 14. researchgate.net [researchgate.net]

- 15. Development of Conjugate Addition of Lithium Dialkylcuprates to Thiochromones: Synthesis of 2-Alkylthiochroman-4-ones and Additional Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

Part 1: Chemical Identity & Physicochemical Profile

[1]

Ethyl 4-oxooctanoate (also known as Ethyl 4-oxocaprylate) is a specialized

Datasheet & Physical Properties

| Property | Specification | Notes |

| IUPAC Name | This compound | |

| CAS Number | 37174-96-2 | Primary identifier for the ethyl ester.[1] |

| Molecular Formula | ||

| Molecular Weight | 186.25 g/mol | |

| Appearance | Colorless to pale yellow liquid | Oxidizes slightly upon air exposure.[1] |

| Boiling Point | 115–118 °C @ 10 mmHg | Extrapolated atm BP approx. 245 °C. |

| Density | Predicted value; verify per batch.[1] | |

| Solubility | Ethanol, Ether, DCM, Toluene | Immiscible in water (due to butyl tail).[1] |

| Functional Groups | Ketone (C4), Ester (C1) | 1,4-dicarbonyl relationship is the reactive core.[1] |

Part 2: Synthetic Routes & Production

For research applications requiring high purity (>98%), commercial sourcing can be inconsistent.[1] The following self-validating synthesis protocol is recommended. It utilizes the regioselective ring-opening of succinic anhydride by a Grignard reagent, a method chosen for its reliability in generating

Mechanistic Pathway: The Modified Grignard Route

The synthesis relies on the low-temperature addition of n-butylmagnesium bromide to succinic anhydride.[1] The intermediate magnesium carboxylate precipitates, protecting the ketone from further nucleophilic attack—a crucial "self-stopping" mechanism.[1]

Reaction Scheme:

-

Nucleophilic Attack:

attacks succinic anhydride -

Acid Hydrolysis: Yields 4-oxooctanoic acid.[1]

-

Fischer Esterification: Acid-catalyzed condensation with ethanol.[1]

Experimental Protocol

Phase A: Synthesis of 4-Oxooctanoic Acid

-

Setup: Flame-dry a 500 mL 3-neck flask equipped with a magnetic stir bar, N2 inlet, and dropping funnel.

-

Reagent Prep: Dissolve Succinic Anhydride (10.0 g, 100 mmol) in anhydrous THF (150 mL). Cool to -78 °C (dry ice/acetone bath). Critical: Low temperature prevents double addition.

-

Addition: Dropwise add n-Butylmagnesium bromide (1.0 M in THF, 100 mL, 100 mmol) over 60 minutes.

-

Monitoring: The solution will become viscous.[1] Stir at -78 °C for 2 hours, then allow to warm to -10 °C over 1 hour.

-

Quench: Pour the mixture into ice-cold 1M HCl (200 mL). Extract with Ethyl Acetate (3 x 100 mL).

-

Isolation: Wash organics with brine, dry over

, and concentrate in vacuo. Recrystallize the solid acid from hexane/ether.[1]

Phase B: Esterification to this compound

-

Reflux: Dissolve the crude 4-oxooctanoic acid in absolute Ethanol (100 mL). Add catalytic

(0.5 mL).[1] -

Reaction: Reflux for 4–6 hours. Validation: Monitor via TLC (Hexane:EtOAc 8:2).[1] The acid spot (

) should disappear, replaced by the ester ( -

Workup: Neutralize with saturated

, extract with DCM, and distill under reduced pressure (bulb-to-bulb Kugelrohr recommended) to obtain the pure oil.

Part 3: Reactivity & Applications in Drug Discovery

The 1,4-dicarbonyl motif is a "privileged structure" in medicinal chemistry.[1] this compound serves as a linchpin for synthesizing 5-membered heterocycles found in kinase inhibitors and NSAIDs.[1]

The Paal-Knorr Heterocycle Synthesis

Reaction with primary amines or hydrazines yields pyrroles or dihydropyridazinones.[1] The butyl chain at the C5 position of the resulting heterocycle provides hydrophobic bulk, often required for binding to lipophilic pockets in enzymes (e.g., COX-2 or HMG-CoA reductase).[1]

Reductive Cyclization (Flavor & Fragrance)

Reduction of the ketone followed by spontaneous lactonization yields

Part 4: Visualization of Chemical Pathways

The following diagram illustrates the divergent synthesis capabilities of the this compound scaffold.

Figure 1: Divergent synthetic pathways starting from Succinic Anhydride to this compound and its downstream heterocyclic applications.[1]

Part 5: Safety & Handling (SDS Summary)

References

-

Cason, J. (1946).[1] "The Use of Organocadmium Reagents for the Preparation of Ketones." Chemical Reviews, 38(3), 343-349.[1] (Foundational text on synthesizing keto esters from anhydrides preventing over-addition).

-

Stetter, H. (1976).[1] "The Catalyzed Nucleophilic Addition of Aldehydes to Electrophilic Double Bonds." Angewandte Chemie International Edition, 15(11), 639-647.[1] (Alternative mechanistic pathway for 1,4-dicarbonyls).

-

PubChem. (2023).[1] "this compound Compound Summary." National Library of Medicine.[1] (Verification of CAS and physicochemical data).

-

Banik, B. K., et al. (2000).[1] "Microwave-Induced Paal-Knorr Reaction: A Simple Method for the Synthesis of Pyrroles." Tetrahedron Letters, 41(34), 6527-6529.[1] (Application of 1,4-dicarbonyls in heterocycle synthesis).

An In-depth Technical Guide to the Physical Properties of Ethyl 4-oxooctanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-oxooctanoate, a ketoester of significant interest in organic synthesis, serves as a versatile building block for the creation of more complex molecules. Its bifunctional nature, possessing both a ketone and an ester group, allows for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of heterocyclic compounds, natural products, and pharmaceutical agents. This guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental protocols and safety considerations, to support its effective application in research and development.

Chemical Identity and Molecular Structure

At its core, the utility of this compound is dictated by its molecular architecture. Understanding its fundamental identifiers is the first step in its successful application.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 37174-96-2 | [1] |

| Molecular Formula | C₁₀H₁₈O₃ | [1] |

| Molecular Weight | 186.25 g/mol | [1] |

| Canonical SMILES | CCCCC(=O)CCC(=O)OCC | N/A |

Physicochemical Properties

The physical properties of a compound govern its behavior in different environments and are critical for designing experimental conditions, from reaction setups to purification strategies.

Table 2: Physical Properties of this compound

| Property | Value | Source |

| Density | 0.959 g/cm³ | [1] |

| Boiling Point | 258.974 °C at 760 mmHg | [1] |

| Melting Point | Not available | N/A |

| Solubility | Not available | N/A |

Spectroscopic and Analytical Characterization

Spectroscopic data provides the fingerprint of a molecule, allowing for its unambiguous identification and the assessment of its purity. While a comprehensive public spectral database for this compound is not available, typical spectral characteristics can be predicted based on its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester group (a quartet around 4.1 ppm and a triplet around 1.2 ppm). The protons on the carbon chain adjacent to the carbonyl groups will appear as multiplets in the region of 2.0-2.8 ppm. The terminal methyl group of the butyl chain will be a triplet around 0.9 ppm.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the two carbonyl carbons (ester and ketone) in the downfield region (typically >170 ppm for the ester and >200 ppm for the ketone). The remaining aliphatic carbons will appear in the upfield region.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M+) at m/z = 186. Common fragmentation patterns would involve the loss of the ethoxy group (-45 amu) and cleavage adjacent to the keto group.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by two strong absorption bands corresponding to the C=O stretching vibrations of the ester (around 1735 cm⁻¹) and the ketone (around 1715 cm⁻¹).

Experimental Protocols

Synthesis of this compound

A common synthetic route to β-keto esters such as this compound is through a Claisen condensation or related reactions. A plausible synthesis is outlined below:

Caption: A generalized workflow for the synthesis of this compound via Claisen condensation.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a solution of sodium ethoxide in anhydrous ethanol.

-

Addition of Reactants: Slowly add a mixture of ethyl butyrate and ethyl acetate to the stirred base solution at room temperature.

-

Reaction: Heat the mixture to reflux for several hours to drive the condensation reaction to completion.

-

Workup: After cooling to room temperature, quench the reaction by carefully adding a dilute aqueous acid (e.g., HCl or H₂SO₄) until the solution is neutral.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base like sodium ethoxide is crucial to deprotonate the α-carbon of the ester, initiating the condensation. Anhydrous conditions are necessary to prevent the hydrolysis of the esters and the base. Acidic workup neutralizes the base and protonates the resulting enolate to form the β-keto ester.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

-

In case of Contact:

-

Skin: Wash the affected area thoroughly with soap and water.

-

Eyes: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and bases.

Caption: Key safety and handling precautions for this compound.

Applications in Research and Drug Development

The dual functionality of this compound makes it a valuable precursor in various synthetic endeavors.

-

Heterocyclic Synthesis: It can serve as a 1,4-dicarbonyl equivalent for the synthesis of five-membered heterocycles like pyrroles and furans through Paal-Knorr type reactions.

-

Pharmaceutical Intermediates: The ketoester moiety is a common feature in the backbone of many biologically active molecules. It can be further modified to introduce chirality or other functional groups essential for pharmacological activity.

Conclusion

This compound is a ketoester with significant potential in synthetic organic chemistry. This guide has provided the available data on its physical properties, along with insights into its synthesis, characterization, and safe handling. As research involving this compound continues, a more comprehensive understanding of its properties and reactivity will undoubtedly emerge, further expanding its utility in the development of novel chemical entities.

References

-

Chemsrc. 4-Oxooctanoic acid ethyl ester | CAS#:37174-96-2. [Link]

-

Chemsrc. 4-Oxooctanoic acid ethyl ester | CAS#:37174-96-2. [Link]

Sources

An In-Depth Technical Guide to Ethyl 4-oxooctanoate (CAS 37174-96-2)

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of a Novel Keto Ester

Ethyl 4-oxooctanoate, with the Chemical Abstracts Service (CAS) number 37174-96-2, represents a fascinating yet sparsely documented molecule within the broader class of β-keto esters. As of the current scientific literature, detailed experimental data, and specific applications for this compound are not widely published. This guide, therefore, takes an expert-driven, first-principles approach. It is designed not as a mere summary of existing data, but as a technical roadmap for the researcher venturing into the synthesis, characterization, and potential application of this and similar mid-chain keto esters. We will leverage established principles of organic chemistry and draw parallels from closely related analogues to provide a robust framework for understanding and working with this compound.

Section 1: Molecular Identity and Physicochemical Properties

This compound is a bifunctional organic molecule containing both a ketone and an ester functional group. Its structure consists of an eight-carbon chain with a ketone at the C4 position and an ethyl ester at the C1 position.

| Property | Predicted/Estimated Value | Source/Method |

| CAS Number | 37174-96-2 | Chemical Abstracts Service |

| Molecular Formula | C₁₀H₁₈O₃ | - |

| Molecular Weight | 186.25 g/mol | - |

| Appearance | Colorless to pale yellow liquid | Predicted |

| Boiling Point | Not available | - |

| Solubility | Soluble in organic solvents | Predicted |

A note on the data: The lack of extensive experimental data necessitates reliance on predictive models and comparison with analogous compounds.

Section 2: Synthesis of this compound: A Strategic Approach

The synthesis of β-keto esters is a well-established area of organic chemistry, with the Claisen condensation being a cornerstone reaction.[1][2] For a non-symmetrical keto ester like this compound, a "crossed" Claisen condensation is the most logical synthetic pathway.[3]

Proposed Synthetic Route: Crossed Claisen Condensation

This approach involves the reaction of an ester with an enolizable proton with another ester that lacks α-hydrogens, or is used in excess, in the presence of a strong base. For this compound, a plausible route would involve the reaction of ethyl butyrate with diethyl carbonate in the presence of a strong base like sodium ethoxide.

Reaction Scheme:

Caption: Proposed synthesis of this compound via Crossed Claisen Condensation.

Step-by-Step Experimental Protocol (Illustrative)

This protocol is a generalized procedure and requires optimization for the specific synthesis of this compound.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with sodium ethoxide in an anhydrous solvent like ethanol or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: A mixture of ethyl butyrate and a stoichiometric excess of diethyl carbonate is added dropwise to the stirred base suspension at a controlled temperature (typically 0 °C to room temperature). The excess of the non-enolizable ester helps to drive the reaction towards the desired product and minimize self-condensation of ethyl butyrate.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting materials.

-

Workup: Upon completion, the reaction is quenched by the addition of a dilute acid (e.g., aqueous HCl or acetic acid) to neutralize the base and protonate the enolate of the product. The aqueous layer is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.

Section 3: Analytical Characterization

The structural elucidation of this compound would rely on a combination of standard spectroscopic techniques.

Spectroscopic Signatures

| Technique | Expected Observations |

| Infrared (IR) Spectroscopy | Strong absorption bands around 1740 cm⁻¹ (ester C=O stretch) and 1715 cm⁻¹ (ketone C=O stretch). C-H stretching bands just below 3000 cm⁻¹.[4] |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | - Triplet and quartet for the ethyl ester group (~1.2 ppm and ~4.1 ppm respectively).- Signals for the methylene groups adjacent to the carbonyls.- Signals for the terminal methyl group of the butyl chain. |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | - Resonances for the ester and ketone carbonyl carbons in the downfield region (~170-210 ppm).[4]- Signals for the carbons of the ethyl group and the octanoate chain. |

| Mass Spectrometry (MS) | - A molecular ion peak corresponding to the molecular weight of the compound.- Characteristic fragmentation patterns such as α-cleavage and McLafferty rearrangement.[4] |

Chromatographic Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for both separation and identification of volatile compounds like this compound. It can be used to assess purity and confirm the molecular weight.[5]

-

High-Performance Liquid Chromatography (HPLC): HPLC can be employed for purity determination and preparative purification. A reversed-phase C18 column with a mobile phase of acetonitrile and water would be a suitable starting point for method development.[5]

Section 4: Potential Applications in Drug Development and Research

While specific biological activities of this compound are not documented, its chemical structure suggests several avenues for investigation, particularly in the realm of drug discovery and development.

As a Building Block in Medicinal Chemistry

β-keto esters are versatile intermediates in the synthesis of more complex molecules, including various heterocyclic compounds that form the core of many pharmaceuticals.[6] The ketone and ester functionalities of this compound can be selectively manipulated to introduce further chemical diversity.

Caption: Potential research applications of this compound.

In Prodrug Strategies

The ester functional group is a common motif in prodrug design.[7][8][9] Ester prodrugs can enhance the bioavailability of a parent drug by improving its lipophilicity and membrane permeability.[10] this compound could be explored as a promoiety for carboxylic acid-containing drugs.

In Metabolic Research

The octanoate backbone of the molecule is of interest in the study of medium-chain fatty acid metabolism. Medium-chain triglycerides (MCTs) are known to be ketogenic and have been investigated for their therapeutic potential in neurodegenerative diseases.[11][12][13][14] this compound could serve as a tool compound to probe enzymatic pathways involved in fatty acid oxidation and ketogenesis.

Section 5: Safety and Handling

Specific toxicity data for this compound is not available. However, as a general precaution for a novel chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For related compounds like ethyl 4-oxoheptanoate, hazards include being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[15] Similar precautions should be taken for this compound.

Conclusion: A Foundation for Future Discovery

This compound stands as a representative of a chemical space that, while accessible through established synthetic methods, remains largely unexplored in terms of its specific properties and applications. This guide provides a comprehensive, albeit predictive, framework for researchers and drug development professionals. By outlining plausible synthetic routes, detailing expected analytical characteristics, and postulating potential areas of application, we aim to empower the scientific community to unlock the potential of this and other novel keto esters. The principles and protocols described herein are intended to serve as a solid foundation for initiating research and development efforts centered on this compound.

References

-

ACS Publications. (n.d.). Facile Synthesis of β-Keto Esters from Methyl Acetoacetate and Acid Chloride: The Barium Oxide/Methanol System1. Organic Process Research & Development. Retrieved from [Link]

-

Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

-

ACS Publications. (2010, November 17). Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines. The Journal of Organic Chemistry. Retrieved from [Link]

-

YouTube. (2023, March 11). Claisen Condensation Reaction | Ethyl Acetoacetate Synthesis | Organic Chemistry | Class 12 |. Retrieved from [Link]

-

MDPI. (2023, September 22). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

-

OpenStax. (n.d.). 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

-

AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Mastering β-keto esters. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-oxobutanoate. Retrieved from [Link]

-

SciRP.org. (n.d.). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, November 18). The Ketogenic Effect of Medium-Chain Triacylglycerides. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Analysis by gas chromatography/mass spectrometry of fatty acids and esters in alcoholic beverages and tobaccos. Retrieved from [Link]

-

Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025, September 17). Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-oxoheptanoate. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Ester Bonds in Prodrugs. Retrieved from [Link]

-

University of Wisconsin-Platteville. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2025, August 6). The Ketogenic Effect of Medium-Chain Triacylglycerides. Retrieved from [Link]

-

Frontiers. (2023, September 26). Ketogenic effects of medium chain triglycerides containing formula and its correlation to breath acetone in healthy volunteers: a randomized, double-blinded, placebo-controlled, single dose-response study. Retrieved from [Link]

-

The Good Scents Company. (n.d.). ethyl (Z)-4-octenoate. Retrieved from [Link]

-

ResearchGate. (2019, March 6). NMR, mass spectroscopy, IR - finding compound structure ?. Retrieved from [Link]

-

ACS Publications. (2023, September 11). Spectroscopy Data for Undergraduate Teaching. Journal of Chemical Education. Retrieved from [Link]

-

ACS Publications. (n.d.). Ester Bonds in Prodrugs. ACS Chemical Biology. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). The synthesis, conformation and antimuscarinic properties of ketone analogues of tropane esters. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

-

Drug design principles. (2021, March 12). Stereoelectronics. Retrieved from [Link]

-

YouTube. (2021, January 12). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. Retrieved from [Link]

-

The Good Scents Company. (n.d.). ethyl 4-methyl octanoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, September 27). Ketogenic effects of medium chain triglycerides containing formula and its correlation to breath acetone in healthy volunteers: a randomized, double-blinded, placebo-controlled, single dose-response study. Retrieved from [Link]

-

Chemsrc. (2025, August 20). Butylmagnesium chloride. Retrieved from [Link]

-

Chemsrc. (2025, August 22). Valeraldehyde. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). dicyclohexyl[(1E)-1-hexenyl]borane. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. youtube.com [youtube.com]

- 3. Claisen condensation - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]

- 8. Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. stereoelectronics.org [stereoelectronics.org]

- 11. The Ketogenic Effect of Medium-Chain Triacylglycerides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Ketogenic effects of medium chain triglycerides containing formula and its correlation to breath acetone in healthy volunteers: a randomized, double-blinded, placebo-controlled, single dose-response study [frontiersin.org]

- 14. Ketogenic effects of medium chain triglycerides containing formula and its correlation to breath acetone in healthy volunteers: a randomized, double-blinded, placebo-controlled, single dose-response study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ethyl 4-oxoheptanoate | C9H16O3 | CID 12271529 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Predicted Spectroscopic Data of Ethyl 4-oxooctanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-oxooctanoate is a keto-ester of significant interest in organic synthesis, serving as a versatile building block for more complex molecules. Its structural elucidation is paramount for ensuring purity, monitoring reactions, and confirming the identity of downstream products. This in-depth technical guide provides a comprehensive analysis of the predicted spectroscopic data of this compound. Due to a scarcity of publicly available experimental spectra for this specific molecule, this guide leverages established spectroscopic principles and data from close structural analogs to present a reliable, predicted dataset for Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS). Each section includes a detailed interpretation of the expected spectral features, the causal reasoning behind these predictions, and standardized protocols for data acquisition.

Molecular Structure and Overview

This compound possesses two key functional groups that dictate its spectroscopic signature: a ketone at the C4 position and an ethyl ester terminus. Understanding the interplay of these groups is crucial for accurate spectral interpretation.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the strong absorptions of the two carbonyl groups. While their electronic environments are similar, slight differences are expected. The absence of broad O-H stretches is a key indicator of sample purity.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~2960-2850 | Medium | C-H Stretch (sp³) | Alkyl Chain |

| ~1740 | Strong | C=O Stretch | Ester |

| ~1715 | Strong | C=O Stretch | Ketone |

| ~1240 | Strong | C-O Stretch | Ester |

Interpretation

The most prominent features in the IR spectrum of an ester are the C=O and C-O stretching bands.[1] For this compound, we predict two distinct carbonyl peaks. The ester C=O stretch is anticipated around 1740 cm⁻¹, a typical value for saturated aliphatic esters.[2] The ketone C=O stretch should appear at a slightly lower wavenumber, around 1715 cm⁻¹, due to the electronic environment. The region between 1500 and 400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of vibrations unique to the molecule.[2] The C-H stretching vibrations of the alkyl portions of the molecule are expected in the 2975 to 2845 cm⁻¹ range.[2]

Experimental Protocol: Acquiring the IR Spectrum

-

Sample Preparation: As this compound is a liquid, the simplest method is to prepare a neat sample.

-

Instrument Setup:

-

Ensure the ATR (Attenuated Total Reflectance) crystal is clean. Record a background spectrum of the empty ATR.

-

Place a single drop of the neat liquid sample onto the center of the ATR crystal.

-

-

Data Acquisition:

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded over the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR provides detailed information about the electronic environment of each hydrogen atom, their relative numbers, and their connectivity through spin-spin coupling.

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Labeled Protons (see structure) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| a (-O-CH₂-CH₃ ) | ~1.25 | Triplet (t) | ~7.1 | 3H |

| b (-CH₂-CH₃ ) | ~0.90 | Triplet (t) | ~7.4 | 3H |

| c (-CH₂-CH₂-CH₃ ) | ~1.60 | Sextet | ~7.4 | 2H |

| d (-CH₂ -CH₂-CH₃) | ~2.45 | Triplet (t) | ~7.4 | 2H |

| e (-CO-CH₂ -CH₂-CO-) | ~2.75 | Triplet (t) | ~6.5 | 2H |

| f (-CH₂-CH₂ -CO-O-) | ~2.55 | Triplet (t) | ~6.5 | 2H |

| g (-O-CH₂ -CH₃) | ~4.12 | Quartet (q) | ~7.1 | 2H |

Rationale and Interpretation

The predicted ¹H NMR spectrum of this compound should display seven distinct signals.

-

Ethyl Ester Group: The ethyl group of the ester will give rise to a triplet at approximately 1.25 ppm (protons a ) and a quartet at around 4.12 ppm (protons g ).[3] The downfield shift of the quartet is due to the deshielding effect of the adjacent oxygen atom.

-

Alkyl Chain Terminus: The terminal methyl group of the octanoate chain (protons b ) is expected to be the most upfield signal, appearing as a triplet around 0.90 ppm.

-

Methylene Groups: The methylene groups of the octanoate chain (protons c , d , e , and f ) will appear as complex multiplets in the region of 1.60-2.75 ppm. The methylene groups adjacent to the carbonyl groups (protons d , e , and f ) are deshielded and will appear further downfield. Specifically, the protons at C3 and C5 (protons e and f ), being alpha to carbonyl groups, are expected around 2.55-2.75 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides a count of the number of non-equivalent carbon atoms and information about their chemical environment.

Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Labeled Carbon (see structure) | Predicted Chemical Shift (δ, ppm) |

| C10 (-O-CH₂-CH₃ ) | ~14.2 |

| C8 (-CH₂-CH₃ ) | ~13.9 |

| C7 (-CH₂ -CH₃) | ~22.4 |

| C6 (-CH₂ -CH₂-CH₃) | ~26.0 |

| C5 (-CH₂ -CO-) | ~42.8 |

| C3 (-CH₂ -CO-O-) | ~36.8 |

| C9 (-O-CH₂ -CH₃) | ~60.5 |

| C2 (C =O, Ester) | ~173.0 |

| C4 (C =O, Ketone) | ~209.0 |

Rationale and Interpretation

The structure of this compound has 10 carbon atoms, all in unique chemical environments, which should result in 10 distinct signals in the ¹³C NMR spectrum.[4]

-

Carbonyl Carbons: The two carbonyl carbons will be the most downfield signals. The ketone carbonyl (C4) is typically more deshielded than the ester carbonyl (C2), with predicted shifts around 209.0 ppm and 173.0 ppm, respectively.

-

Alkyl Carbons: The carbons of the ethyl group and the octanoate chain will appear in the upfield region. The methyl carbons (C8 and C10) will be the most upfield signals. The methylene carbon attached to the ester oxygen (C9) will be significantly downfield (~60.5 ppm) due to the oxygen's electronegativity. The methylene carbons alpha to the carbonyls (C3 and C5) will also be deshielded compared to the other alkyl carbons.

Experimental Protocol: Acquiring NMR Spectra

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup (¹H NMR):

-

Place the NMR tube in the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve high homogeneity.

-

Set the appropriate spectral width, acquisition time, and relaxation delay.

-

-

Data Acquisition (¹H NMR):

-

Acquire the spectrum using a standard 90° pulse sequence.

-

-

Instrument Setup and Acquisition (¹³C NMR):

-

Use a standard proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon.

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): m/z = 172.11 (for C₉H₁₆O₃)

-

Key Fragment Ions (m/z): 143, 127, 99, 71, 43

Interpretation of Fragmentation

The molecular ion peak is expected at m/z 172, corresponding to the molecular weight of this compound. The fragmentation pattern will be dictated by the positions of the functional groups.

Caption: Predicted key fragmentation pathways for this compound in Mass Spectrometry.

-

Alpha Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pathway.

-

Loss of an ethoxy radical (•OC₂H₅, 45 Da) from the ester would yield an acylium ion at m/z 127.

-

Cleavage between C4 and C5 would result in the loss of a butyl radical (•C₄H₉, 57 Da), giving a fragment at m/z 115.

-

Cleavage between C3 and C4 could lead to a fragment at m/z 99.

-

-

McLafferty Rearrangement: A hydrogen atom from the γ-carbon (C7) can be transferred to the ketone oxygen, followed by cleavage of the bond between the α and β carbons (C5-C6). This would result in a characteristic neutral loss and a radical cation at m/z 100.

Experimental Protocol: Acquiring the Mass Spectrum

-

Sample Introduction:

-

For a volatile liquid like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.

-

A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ether) is injected into the GC.

-

-

Ionization:

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

Electron Ionization (EI) at a standard energy of 70 eV is typically used to induce fragmentation.

-

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

-

Detection:

-

An electron multiplier detects the ions, and the signal is processed to generate the mass spectrum.

-

Conclusion

This guide provides a robust, predicted spectroscopic profile of this compound based on fundamental principles and data from closely related analogs. The detailed analysis of the expected IR, ¹H NMR, ¹³C NMR, and MS data serves as a valuable reference for researchers in the synthesis and application of this keto-ester. The provided protocols offer a standardized approach for the experimental characterization of this and similar molecules, ensuring data integrity and reproducibility.

References

-

NIST. (n.d.). Ethyl 4-oxo-4-(4-phenylphenyl)butanoate. NIST Chemistry WebBook. Retrieved January 29, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 7-methyl-4-oxooctanoate. National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

-

The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved January 29, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 4-oxohexanoate. National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

-

NIST. (n.d.). Methyl 4-oxooctanaoate. NIST Chemistry WebBook. Retrieved January 29, 2026, from [Link]

- Google Patents. (n.d.). Method for producing ethyl 4-methyloctanoate.

-

Doc Brown's Chemistry. (n.d.). Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. Retrieved January 29, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethyl methanoate. Retrieved January 29, 2026, from [Link]

-

The Royal Society of Chemistry. (2014). Supporting information. Retrieved January 29, 2026, from [Link]

-

NIST. (n.d.). Welcome to the NIST WebBook. Retrieved January 29, 2026, from [Link]

-

MDPI. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved January 29, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of ethyl ethanoate. Retrieved January 29, 2026, from [Link]

-

NIST. (n.d.). 4-Ethyl-4-methyloctane. NIST Chemistry WebBook. Retrieved January 29, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). H-1 proton nmr spectrum of ethyl ethanoate. Retrieved January 29, 2026, from [Link]

-

mzCloud. (2017). Ethyl 3 oxo 2 4 diphenylbutanoate. Retrieved January 29, 2026, from [Link]

-

Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved January 29, 2026, from [Link]

-

Journal of Sciences, Islamic Republic of Iran. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. Retrieved January 29, 2026, from [Link]

-

AIST. (n.d.). Introduction to the Spectral Data Base (SDBS). Retrieved January 29, 2026, from [Link]

-

NIST/TRC. (n.d.). ethyl 4-methoxybenzoate. Web Thermo Tables. Retrieved January 29, 2026, from [Link]

-

MassBank. (2008). ethyl 4-aminobenzoate. Retrieved January 29, 2026, from [Link]

-

PubChem. (n.d.). Mthis compound. National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

-

Al-Nahrain Journal of Science. (2024). Synthesis And Characterization Of Some New Metal Complexes Of Ethyl Cyano (2-Methyl Carboxylate Phenyl Azo Acetate). Retrieved January 29, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethyl ethanoate. Retrieved January 29, 2026, from [Link]

-

YouTube. (2024). SDBS database | NMR | IR | Mass | Organic compounds. Retrieved January 29, 2026, from [Link]

-

Wikipedia. (n.d.). Spectral Database for Organic Compounds. Retrieved January 29, 2026, from [Link]

Sources

- 1. infrared spectrum of ethyl methanoate C3H6O2 HCOOCH2CH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of ethyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. C-13 nmr spectrum of ethyl ethanoate analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl acetate doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the NMR Spectral Analysis of Ethyl 4-oxooctanoate

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of ethyl 4-oxooctanoate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data reporting to offer field-proven insights into spectral interpretation, experimental design, and the underlying chemical principles that govern the observed phenomena. Our approach is rooted in establishing a self-validating analytical framework, ensuring that each spectral feature is logically and unambiguously assigned to the molecular structure.

Foundational Principles: The Structure of this compound

A robust NMR analysis begins with a thorough understanding of the target molecule's structure. This compound is a β-keto ester derivative with the systematic name this compound. Its structure contains two key functional groups that dictate its spectral characteristics: a ketone at the C4 position and an ethyl ester terminus.

Molecular Structure:

Before proceeding to the spectra, we must identify the unique, or non-equivalent, proton and carbon environments. Due to the lack of internal symmetry, all eight carbon atoms of the octanoate backbone and the two carbons of the ethyl group are chemically distinct. This leads to the expectation of ten unique signals in the ¹³C NMR spectrum and eight distinct signals in the ¹H NMR spectrum.

¹H NMR Spectral Analysis: A Proton-by-Proton Investigation

The ¹H NMR spectrum provides detailed information about the electronic environment of protons, their relative abundance (integration), and their connectivity to neighboring protons (spin-spin splitting).

Predicted ¹H NMR Spectral Data

Based on established chemical shift principles, we can predict the approximate chemical shifts (δ) and splitting patterns for each proton environment.[1][2][3] The electronegative carbonyl groups at C1 and C4, and the ester oxygen, will have the most significant deshielding effects on adjacent protons.[3][4]

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Integration | Rationale for Prediction |

| H-b (Ester -CH₃) | ~1.25 | Triplet (t) | 3H | Coupled to the two H-a protons (n+1=3). Standard alkyl region. |

| H-a (Ester -OCH₂-) | ~4.15 | Quartet (q) | 2H | Deshielded by the adjacent oxygen atom. Coupled to the three H-b protons (n+1=4).[4] |

| H-8 (Alkyl -CH₃) | ~0.90 | Triplet (t) | 3H | Terminal methyl group, least deshielded proton. Coupled to the two H-7 protons. |

| H-7 (Alkyl -CH₂-) | ~1.35 | Sextet | 2H | Coupled to H-8 (3) and H-6 (2) protons (n+1=6). |

| H-6 (Alkyl -CH₂-) | ~1.58 | Sextet | 2H | Coupled to H-7 (2) and H-5 (2) protons (n+1=5, appears as a multiplet). |

| H-5 (α to Ketone) | ~2.45 | Triplet (t) | 2H | Deshielded by the C4 ketone. Coupled to the two H-6 protons.[3] |

| H-3 (α to Ketone) | ~2.75 | Triplet (t) | 2H | Deshielded by the C4 ketone. Coupled to the two H-2 protons. |

| H-2 (α to Ester C=O) | ~2.55 | Triplet (t) | 2H | Deshielded by the C1 ester carbonyl. Coupled to the two H-3 protons. |

Interpreting the Splitting Patterns: The Power of J-coupling

Spin-spin splitting, or J-coupling, is the result of the magnetic influence of neighboring, non-equivalent protons transmitted through the bonding electrons.[5] The distance in Hz between the split lines is the coupling constant (J), which is independent of the spectrometer's magnetic field strength. For protons on adjacent sp³-hybridized carbons, typical ³J coupling constants are in the range of 6-8 Hz.[6]

The predicted triplet for H-5 arises from its coupling to the two protons on C6. Similarly, the quartet for H-a is a definitive indicator of an ethyl group attached to an electronegative atom, as it is split by the three protons of H-b.[7][8] This mutual coupling is a cornerstone of structural verification; the J-value for the H-a quartet must be identical to the J-value for the H-b triplet.

The logical workflow for assigning these protons is visualized below.

Caption: Step-by-step workflow for acquiring NMR spectra.

Expert Insight:

-

Locking: The lock system uses the deuterium signal from the solvent to continuously adjust the magnetic field, compensating for drift and ensuring stable resonance frequencies over time.

-

Shimming: This is arguably the most critical step for obtaining high resolution. The process involves adjusting electrical currents in shim coils to make the magnetic field (B₀) as homogeneous as possible across the sample volume. Poor shimming results in broad, distorted peaks, obscuring fine details like J-coupling.

-

¹³C Scans: Due to the low natural abundance of the ¹³C isotope (~1.1%), significantly more scans are required for ¹³C spectra compared to ¹H spectra to achieve an adequate signal-to-noise ratio.

Conclusion

The NMR spectral analysis of this compound is a clear demonstration of how fundamental NMR principles can be applied to elucidate and confirm a molecular structure. The distinct chemical environments created by the ketone and ethyl ester functionalities result in a well-resolved and highly informative spectrum. By combining careful prediction based on chemical theory with meticulous experimental practice, ¹H and ¹³C NMR serve as a definitive tool for the structural verification of this and other related molecules in a research and development setting.

References

-

Doc Brown's Advanced Organic Chemistry. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting. Available from: [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available from: [Link]

-

Oregon State University. 1H NMR Chemical Shift. Available from: [Link]

-

Doc Brown's Chemistry. proton NMR spectrum of ethyl methanoate. Available from: [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available from: [Link]

-

Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. Available from: [Link]

-

Doc Brown's Chemistry. Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. Available from: [Link]

- Google Patents.US20170267625A1 - Method for producing ethyl 4-methyloctanoate.

-

PubChem. Ethyl 7-methyl-4-oxooctanoate. Available from: [Link]

-

Chemistry LibreTexts. (2020). 18.2: Spectroscopy of Ketones and Aldehydes. Available from: [Link]

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Available from: [Link]

-

UCLA. Esters NMR Spectroscopy. Available from: [Link]

-

ResearchGate. (2025). Mass Spectra of β-Keto Esters. Available from: [Link]

-

University of Rochester. COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Available from: [Link]

-

The Royal Society of Chemistry. Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides. Available from: [Link]

-

Wikipedia. J-coupling. Available from: [Link]

-

MDPI. Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate. Available from: [Link]

-

YouTube. (2024). NMR of ethyl ethanoate for A-level Chemistry. Available from: [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. Available from: [Link]

-

Chemistry LibreTexts. (2023). NMR - Interpretation. Available from: [Link]

-

PubChem. Ethyl 4-oxohexanoate. Available from: [Link]

-

YouTube. (2023). NMR 5: Coupling Constants. Available from: [Link]

-

Organic Chemistry Data. NMR 5-HMR-3 Spin-Spin Splitting: J-Coupling. Available from: [Link]

-

mzCloud. Ethyl 3-oxo-2,4-diphenylbutanoate. Available from: [Link]

-

Arkat USA. Concise asymmetric syntheses of (S)-ethyl 4-methyloctanoate and its acid. Available from: [Link]

-

Chemistry Stack Exchange. (2020). Splitting of ethyl ester proton NMR. Available from: [Link]

-

Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Available from: [Link]

-

The Good Scents Company. 4-ethyl octanoic acid. Available from: [Link]

-

University of Calgary. CSD Solution #13. Available from: [Link]

-

NSJ Prayog Life. Ethyl 4-methyloctanoate. Available from: [Link]

Sources

- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. low/high resolution 1H proton nmr spectrum of ethyl methanoate C3H6O2 HCOOCH2CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethyl formate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

Introduction: The Vibrational Signature of a Molecule

An In-Depth Technical Guide to the Infrared Spectroscopy of Ethyl 4-oxooctanoate

This guide provides a comprehensive analysis of the principles and practices involved in obtaining and interpreting the infrared (IR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to explain the causal relationships behind experimental choices, ensuring a robust and reproducible analytical outcome.

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1] When a molecule is exposed to infrared radiation, its bonds absorb energy at specific frequencies, causing them to stretch or bend.[2] These absorption frequencies are characteristic of the types of bonds and functional groups present, making the resulting IR spectrum a unique molecular "fingerprint."[3]

For a molecule like this compound, which possesses multiple functional groups, IR spectroscopy is an invaluable tool for structural verification and purity assessment. Its structure contains two distinct carbonyl groups—a ketone and an ester—along with alkyl chains, each contributing characteristic signals to the spectrum. Understanding these signals is paramount for confirming the molecule's identity and integrity.

Molecular Structure and Predicted Vibrational Modes

The interpretation of an IR spectrum begins with a thorough understanding of the molecule's structure. This compound is a β-keto ester, a structural motif that presents unique spectroscopic features.

Caption: Structure of this compound with key functional groups highlighted.

The primary vibrational modes of interest are:

-

C-H Stretching (Aliphatic): Arising from the ethyl and hexanoyl portions of the molecule.

-

C=O Stretching (Carbonyl): Two distinct signals are expected, one for the ester and one for the ketone. These are typically the most intense peaks in the spectrum.[4]

-

C-O Stretching (Ester): The ester group gives rise to characteristic C-O stretching vibrations.

-

Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of bending and other vibrations that are unique to the molecule's overall structure.[3]

The Duality of Carbonyls: Ketone vs. Ester

The most diagnostic region for this compound is the carbonyl stretching region (1670-1800 cm⁻¹).[5] The presence of two different carbonyl environments leads to two distinct absorption bands.

-

Ester C=O Stretch: The carbonyl group of a saturated aliphatic ester typically absorbs in the range of 1750-1735 cm⁻¹ .[2][5] This relatively high frequency is due to the electron-withdrawing inductive effect of the adjacent oxygen atom.

-

Ketone C=O Stretch: The carbonyl group of a saturated, open-chain ketone absorbs at a slightly lower frequency, generally in the range of 1715±10 cm⁻¹ .[6]

The clear separation of these two strong, sharp peaks is a primary confirmation of the β-keto ester structure.

The Potential for Keto-Enol Tautomerism

β-Keto esters exist in a dynamic equilibrium between their keto and enol tautomeric forms.[1] This equilibrium is influenced by factors such as solvent and temperature.[7]

Caption: Keto-Enol tautomerism equilibrium in a β-keto ester.

While the keto form is typically dominant, the presence of a significant enol population would introduce new, characteristic peaks: